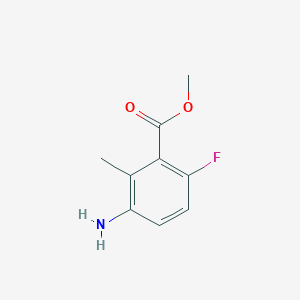

Methyl 3-amino-6-fluoro-2-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3-amino-6-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLVXDCQEQNQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201211531 | |

| Record name | Benzoic acid, 3-amino-6-fluoro-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848678-60-4 | |

| Record name | Benzoic acid, 3-amino-6-fluoro-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848678-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-6-fluoro-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 3-amino-6-fluoro-2-methylbenzoate: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-amino-6-fluoro-2-methylbenzoate (CAS No. 848678-60-4) is a bespoke chemical building block with significant potential in the landscape of medicinal chemistry and drug discovery. Its unique trifunctionalized aromatic core, featuring an amine, a fluorine atom, and a methyl group, offers a versatile scaffold for the synthesis of novel therapeutic agents. The strategic placement of these functional groups can profoundly influence the physicochemical properties and biological activity of derivative compounds. This guide provides a comprehensive technical overview of this compound, including a plausible synthetic pathway, key properties, and a discussion of its potential applications, drawing upon established chemical principles and data from structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from commercially available sources.

| Property | Value | Source |

| CAS Number | 848678-60-4 | N/A |

| Molecular Formula | C₉H₁₀FNO₂ | N/A |

| Molecular Weight | 183.18 g/mol | N/A |

| Appearance | Off-white to light yellow powder | N/A |

| Purity | Typically ≥95% | N/A |

| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. | N/A |

A Plausible Synthetic Pathway

Caption: Plausible synthetic pathway for this compound.

Step-by-Step Methodology (Inferred)

The following protocol is a predictive model for the synthesis of this compound, based on analogous reactions found in the literature.

Part 1: Synthesis of 2-Methyl-3-fluoro-6-nitrobenzoic acid

-

Nitration of 2-Methyl-3-fluoroaniline: 2-Methyl-3-fluoroaniline is first acetylated with acetic anhydride to protect the amino group. The resulting acetanilide is then carefully nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 6-position, ortho to the activating amino group and directed by the methyl group. Subsequent hydrolysis of the acetamide under acidic conditions yields 2-methyl-3-fluoro-6-nitroaniline. A similar nitration procedure is described in a patent for the synthesis of 2-methyl-3-fluoro-6-nitrobenzoic acid, which serves as a key intermediate.[1]

-

Conversion to the Benzoic Acid: The resulting 2-methyl-3-fluoro-6-nitroaniline can be converted to the corresponding benzoic acid via a multi-step sequence. This would likely involve a Sandmeyer-type reaction, where the amine is first diazotized with sodium nitrite in the presence of a strong acid (e.g., hydrobromic acid), followed by reaction with a copper(I) cyanide to introduce a nitrile group. Subsequent hydrolysis of the nitrile under acidic conditions would yield the desired 2-methyl-3-fluoro-6-nitrobenzoic acid.[1]

Part 2: Reduction and Esterification

-

Reduction of the Nitro Group: The nitro group of 2-methyl-3-fluoro-6-nitrobenzoic acid is then reduced to an amine. This transformation can be achieved using various established methods, such as catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst, or with a metal/acid combination like iron powder in hydrochloric acid.[2][3] These methods are generally high-yielding and chemoselective for the reduction of nitro groups in the presence of other functional groups.

-

Esterification of the Carboxylic Acid: The final step is the esterification of the resulting 3-amino-6-fluoro-2-methylbenzoic acid with methanol. This is typically carried out under acidic conditions, for example, by refluxing in methanol with a catalytic amount of a strong acid like sulfuric acid.[4][5] The use of a heterogeneous catalyst, such as a metal-organic framework (MOF), could also be explored for a more environmentally friendly and recyclable process.[4][5]

Potential Applications in Drug Discovery

While specific biological activities of this compound are not extensively reported, its structural motifs are prevalent in a wide range of biologically active molecules. The strategic incorporation of fluorine and an amino group on a benzoic acid scaffold offers several advantages in medicinal chemistry.

Rationale for Use in Medicinal Chemistry

The presence of a fluorine atom can significantly impact a drug candidate's properties.[6] It can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the amino group in this molecule, which can affect its binding to biological targets and its pharmacokinetic profile.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.

The amino group provides a key handle for further chemical modifications, allowing for the introduction of various pharmacophores through amide bond formation or other coupling reactions. The methyl group provides steric bulk and can influence the conformation of the molecule, which can be crucial for selective binding to a target protein.

Caption: Potential medicinal chemistry applications derived from the core scaffold.

Analogous Structures in Drug Development

The aminobenzoic acid scaffold is a key component of many therapeutic agents. For instance, fluorinated amino acids are increasingly being incorporated into new drugs.[7] Furthermore, related heterocyclic systems derived from aminobenzoic acids, such as benzodiazepines, are known to possess a wide range of biological activities including anxiolytic and anticancer properties.[8] The structural similarity of this compound to these pharmacologically relevant scaffolds suggests its potential as a valuable starting material for the synthesis of novel drug candidates.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. Its unique substitution pattern offers a rich platform for medicinal chemists to explore new chemical space. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis and potential applications based on established chemical principles and data from closely related analogues. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new and improved therapeutic agents.

References

- Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Eureka | Patsnap. Available at: https://eureka.patsnap.com/patent/CN112978696A/synthesis-method-of-2-methyl-3-fluoro-6-nitrobenzoic-acid [Accessed January 20, 2026].

- Reduction of nitrobenzoic acid - JPS5726652A - Google Patents. Available at: https://patents.google.com/patent/JPS5726652A/en [Accessed January 20, 2026].

- Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: https://www.sciencemadness.org/whisper/viewthread.php?tid=55490 [Accessed January 20, 2026].

- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02073a [Accessed January 20, 2026].

- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchGate. Available at: https://www.researchgate.net/publication/371239556_Esterification_of_fluorinated_aromatic_carboxylic_acids_with_methanol_by_using_UiO-66-NH2_as_a_heterogeneous_catalyst_and_process_optimization_by_the_Taguchi_method [Accessed January 20, 2026].

- Applications of Fluorine in Medicinal Chemistry - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/26200936/ [Accessed January 20, 2026].

- Applications of fluorine-containing amino acids for drug design - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/31740056/ [Accessed January 20, 2026].

- Recent Advances in Synthesis and Medicinal Chemistry of Benzodiazepines - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/32106040/ [Accessed January 20, 2026].

Sources

- 1. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]

- 3. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in synthesis and medicinal chemistry of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3-amino-6-fluoro-2-methylbenzoate structural analysis

An In-depth Technical Guide to the Structural Analysis of Substituted Aminofluorobenzoates

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Methyl 3-amino-6-fluoro-2-methylbenzoate and its isomers, a class of compounds of significant interest in medicinal chemistry and drug development. Due to the limited public data on the specific titular compound, this document will use the closely related and documented isomer, Methyl 3-amino-2-fluoro-6-methylbenzoate (CAS: 1785567-79-4) , as a representative model to detail the core analytical methodologies. The principles and workflows described herein are directly applicable to the entire class of substituted aminofluorobenzoates. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting not only the protocols but the underlying scientific rationale for their use. This guide is intended for researchers, scientists, and drug development professionals who require a robust, multi-technique approach to confirm the identity, purity, and three-dimensional structure of novel chemical entities.

Introduction: The Strategic Importance of Fluorinated Benzoates

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] These modifications often lead to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to target proteins.[3][4][5]

Substituted aminobenzoates are versatile scaffolds and key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.[6][7] The precise arrangement of substituents on the benzene ring is critical to the final compound's biological activity. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for advancing any drug development program.

This guide provides the technical framework to achieve that confirmation, focusing on a multi-pronged analytical strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous determination of the covalent structure of small molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For a molecule like Methyl 3-amino-2-fluoro-6-methylbenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Principles and Rationale

The core value of NMR lies in its ability to probe the magnetic properties of atomic nuclei. The substitution pattern on the aromatic ring creates a unique electronic environment for each proton, carbon, and fluorine atom, resulting in a distinct "fingerprint" spectrum.

-

¹H NMR: Provides information on the number of different types of protons and their neighboring atoms through chemical shifts (δ) and spin-spin coupling (J-coupling).

-

¹³C NMR: Determines the number of non-equivalent carbon atoms and their hybridization state.

-

¹⁹F NMR: Directly observes the fluorine atom, providing crucial information about its electronic environment. The coupling between ¹⁹F and nearby ¹H and ¹³C nuclei is invaluable for confirming the substitution pattern.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. A Correlation Spectroscopy (COSY) experiment shows which protons are coupled to each other, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This is the definitive method for assigning each signal to a specific atom in the molecule.

Predicted Spectral Data

The following table summarizes the predicted NMR data for Methyl 3-amino-2-fluoro-6-methylbenzoate based on established principles of chemical shifts and coupling constants. Actual experimental values may vary slightly depending on the solvent and concentration.

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) |

| Ar-H (on C4) | ¹H NMR | 6.8 - 7.2 | Doublet of doublets (dd), J ≈ 8-9 Hz, 4-5 Hz |

| Ar-H (on C5) | ¹H NMR | 6.5 - 6.9 | Triplet or Doublet of doublets, J ≈ 8-9 Hz |

| -NH₂ | ¹H NMR | 3.5 - 5.0 | Broad singlet (br s) |

| -OCH₃ | ¹H NMR | 3.8 - 4.0 | Singlet (s) |

| Ar-CH₃ | ¹H NMR | 2.1 - 2.4 | Singlet or narrow doublet (due to coupling with F) |

| C =O | ¹³C NMR | 165 - 170 | - |

| C -F | ¹³C NMR | 155 - 165 | Doublet, ¹JCF ≈ 240-260 Hz |

| C -NH₂ | ¹³C NMR | 140 - 150 | - |

| Aromatic C -H | ¹³C NMR | 110 - 130 | - |

| -OC H₃ | ¹³C NMR | 51 - 53 | - |

| Ar-C H₃ | ¹³C NMR | 15 - 20 | - |

| Ar-F | ¹⁹F NMR | -110 to -130 | Multiplet |

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-quality proton NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

"Shim" the magnetic field to optimize its homogeneity, aiming for narrow, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical acquisition involves 16-64 scans, depending on the sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase correction and baseline correction to obtain the final, interpretable spectrum.

-

NMR Analysis Workflow

Caption: Generalized workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Mass and Composition

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental formula of a compound.

Principles and Rationale

For a compound like Methyl 3-amino-2-fluoro-6-methylbenzoate, High-Resolution Mass Spectrometry (HRMS) is the preferred method.

-

Ionization: Soft ionization techniques like Electrospray Ionization (ESI) are ideal as they typically generate the protonated molecular ion ([M+H]⁺) with minimal fragmentation, directly providing the molecular weight.

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) can measure the m/z value to four or five decimal places. This high precision allows for the calculation of the elemental formula, distinguishing it from other compounds with the same nominal mass.

-

Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.[8] This pattern provides structural information that can corroborate the NMR data, revealing losses of functional groups like the methoxy (-OCH₃) or carboxyl (-COOCH₃) groups.

Expected Mass Spectrometry Data

For Methyl 3-amino-2-fluoro-6-methylbenzoate (Formula: C₉H₁₀FNO₂):

| Ion | Description | Calculated Exact Mass (m/z) |

| [M]⁺ | Molecular Ion | 183.0696 |

| [M+H]⁺ | Protonated Molecule | 184.0774 |

| [M+Na]⁺ | Sodium Adduct | 206.0593 |

| [M+K]⁺ | Potassium Adduct | 222.0333 |

Note: Data calculated based on monoisotopic masses.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

-

Instrument Setup:

-

The sample is injected into a liquid chromatography (LC) system to separate it from any impurities before it enters the mass spectrometer.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the target compound's m/z.

-

-

Data Acquisition:

-

Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) to detect the molecular ion and any adducts.

-

If fragmentation data is desired, perform a separate MS/MS experiment by selecting the m/z of the [M+H]⁺ ion as the precursor.

-

Mass Spectrometry Analysis Workflow

Caption: Logical workflow for mass spectrometry analysis.

X-ray Crystallography: The Definitive 3D Structure

While NMR provides the covalent structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. It is considered the gold standard for absolute structure proof.

Principles and Rationale

This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map of the molecule. For pharmaceutical compounds, this is crucial for understanding:

-

Conformation: The exact spatial orientation of the functional groups (e.g., the planarity of the ester group relative to the benzene ring).

-

Intermolecular Interactions: Identifying hydrogen bonding networks and π-stacking interactions in the crystal lattice, which can influence physical properties like solubility and melting point.[9][10]

Representative Crystallographic Data

No public crystal structure is available for Methyl 3-amino-2-fluoro-6-methylbenzoate. However, the table below presents typical crystallographic parameters based on published structures of similar substituted benzoates, such as Methyl 2-amino-5-bromobenzoate. This serves as a template for what to expect.

| Parameter | Representative Value/Type | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the crystal. |

| a, b, c (Å) | 5-20 Å | Dimensions of the unit cell. |

| α, β, γ (°) | 90° or variable | Angles of the unit cell. |

| Z | 2 or 4 | Number of molecules per unit cell. |

| R-factor | < 0.05 (5%) | A measure of the agreement between the model and the experimental data. |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

This is often the most challenging step. The goal is to grow a single, defect-free crystal of suitable size (0.1-0.3 mm).

-

Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[9] A variety of solvents should be screened.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer in a diffractometer.

-

A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell and space group.

-

Computational methods are used to solve the "phase problem" and generate an initial electron density map.

-

A molecular model is built into the map and refined against the experimental data to minimize the R-factor, resulting in the final, highly accurate structure.

-

X-ray Crystallography Workflow

Caption: Standard workflow for single-crystal X-ray analysis.

Conclusion

The structural analysis of a novel compound like this compound or its isomers is a systematic, multi-step process that requires the integration of several powerful analytical techniques. NMR spectroscopy establishes the covalent bonding framework, high-resolution mass spectrometry confirms the elemental composition and molecular weight, and X-ray crystallography provides the ultimate proof of the three-dimensional structure. By following the principles and workflows outlined in this guide, researchers can confidently and rigorously characterize their target molecules, ensuring the scientific integrity required for successful research and drug development programs.

References

-

Pharmaffiliates. The Role of Fluorinated Intermediates in Modern Drug Discovery. Available at: [Link]

-

MDPI. Importance of Fluorine in Benzazole Compounds. Available at: [Link]

-

ResearchGate. Importance of Fluorine in Benzazole Compounds. Available at: [Link]

-

Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

I.K. Press. The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International. Available at: [Link]

-

National Institutes of Health (NIH). Methyl 4-amino-3-methylbenzoate - PMC. Available at: [Link]

-

Frontiers. NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS. Available at: [Link]

-

PubChemLite. Methyl 2-amino-3-fluoro-6-methylbenzoate (C9H10FNO2). Available at: [Link]

-

National Institutes of Health (NIH). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Available at: [Link]

-

Wikipedia. Methyl benzoate. Available at: [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

-

ResearchGate. (PDF) 2-Amino-5-methylpyridinium 3-aminobenzoate. Available at: [Link]

-

National Institutes of Health (NIH). Assigning methyl resonances for protein solution-state NMR studies - PMC. Available at: [Link]

-

Wiley Online Library. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. Available at: [Link]

-

PubMed. UV spectrophotometric analysis of aminobenzoic acid tablets. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. ikprress.org [ikprress.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]

- 8. iris.unito.it [iris.unito.it]

- 9. Methyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data for Methyl 3-amino-6-fluoro-2-methylbenzoate: A Predictive Technical Guide for Drug Development Professionals

Introduction

Methyl 3-amino-6-fluoro-2-methylbenzoate is a highly functionalized aromatic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring an aminobenzoate core with fluorine and methyl substitutions, presents a unique electronic and steric environment. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in molecular interactions. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of published experimental spectra for this specific molecule, this document serves as a robust predictive framework, grounded in established spectroscopic principles and data from analogous structures, to aid researchers in its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the two methyl groups. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine and ester functionalities.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.0-7.2 | Doublet of doublets | 1H | Aromatic H | The aromatic protons will be in the downfield region. The coupling will be influenced by the adjacent fluorine and other protons. |

| ~ 6.8-7.0 | Doublet of doublets | 1H | Aromatic H | The aromatic protons will be in the downfield region. The coupling will be influenced by the adjacent fluorine and other protons. |

| ~ 3.9 | Singlet | 3H | O-CH₃ | The methyl ester protons are typically found in this region. |

| ~ 3.5-4.5 | Broad singlet | 2H | NH₂ | The amino protons often appear as a broad singlet and their chemical shift can vary with solvent and concentration. |

| ~ 2.3 | Singlet | 3H | Ar-CH₃ | The aromatic methyl group protons are expected in this region. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 165-170 | C=O (Ester) | The carbonyl carbon of the ester is expected in this highly deshielded region. |

| ~ 150-160 (d, JC-F) | C-F | The carbon directly attached to fluorine will show a large coupling constant. |

| ~ 140-150 | C-NH₂ | The carbon attached to the amino group will be downfield. |

| ~ 110-130 | Aromatic C-H & C-C | The remaining aromatic carbons will appear in this range. |

| ~ 52 | O-CH₃ | The methyl ester carbon is typically found around this chemical shift. |

| ~ 15-20 | Ar-CH₃ | The aromatic methyl carbon is expected in the upfield region. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity. Two-dimensional NMR experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations, respectively.[1][2]

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-F, and C-N bonds.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| 3400-3250 | Medium, Sharp (two bands) | N-H stretch (primary amine) | Primary amines typically show two distinct N-H stretching bands in this region, corresponding to symmetric and asymmetric vibrations.[3][4][5][6] |

| 3100-3000 | Medium | Aromatic C-H stretch | The stretching vibrations of C-H bonds on the aromatic ring appear in this region. |

| 2960-2850 | Medium | Aliphatic C-H stretch | These bands correspond to the stretching of the C-H bonds in the methyl groups.[7] |

| ~1720 | Strong | C=O stretch (ester) | The carbonyl group of the ester will give a strong, sharp absorption band. Conjugation with the aromatic ring may slightly lower this frequency.[5][6] |

| 1620-1580 | Medium | N-H bend (primary amine) | The scissoring vibration of the primary amine is expected in this region.[4] |

| 1600, 1475 | Medium to Weak | Aromatic C=C stretch | The stretching vibrations of the carbon-carbon bonds in the aromatic ring typically appear as a pair of bands. |

| 1300-1200 | Strong | C-O stretch (ester) & C-N stretch (aromatic amine) | The C-O stretching of the ester and the C-N stretching of the aromatic amine are expected to overlap in this region, resulting in a strong, complex absorption.[4] |

| 1100-1000 | Strong | C-F stretch | The C-F bond will give a strong absorption in the fingerprint region. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.[8]

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Standard workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₉H₁₀FNO₂), the expected monoisotopic mass is approximately 183.07 g/mol .

| Predicted m/z | Assignment | Justification |

| 183 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with one electron removed. |

| 152 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters. |

| 124 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

| 109 | [M - COOCH₃ - CH₃]⁺ | Subsequent loss of the aromatic methyl group. |

The fragmentation of the molecular ion is initiated by the ionization process, typically electron impact (EI), which creates a radical cation.[9][10] This energetically unstable species then undergoes fragmentation to form more stable ions.[9][11]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and purification.

-

Ionization: Electron Impact (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

This predictive guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. While these predictions are based on sound scientific principles and data from similar compounds, experimental verification is essential. The detailed protocols and interpretations provided herein are intended to empower researchers in the pharmaceutical and chemical industries to confidently synthesize, purify, and characterize this and other novel chemical entities.

References

- CDN. (n.d.). Infrared Spectroscopy - The Infrared Spectra of Aromatic Amines (Anilines).

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.

- Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide.

- ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Frontiers. (2022). NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS.

- PubMed. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid.

- NIH. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.

Sources

- 1. Frontiers | NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS [frontiersin.org]

- 2. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. researchgate.net [researchgate.net]

- 8. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-amino-6-fluoro-2-methylbenzoate

This guide provides a comprehensive technical overview of the methodologies required to assess the solubility and stability of Methyl 3-amino-6-fluoro-2-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to detail the experimental rationale, protocols, and data interpretation necessary for a thorough physicochemical characterization of this compound.

Introduction: Understanding the Molecule

This compound is a substituted aromatic compound featuring three key functional groups: a methyl ester, an amino group, and a fluorine atom attached to a benzene ring. This unique combination of functionalities suggests its potential as a versatile building block in the synthesis of complex pharmaceutical agents and other bioactive molecules. The fluorine substitution, in particular, can significantly influence metabolic stability, binding affinity, and membrane permeability. A thorough understanding of its solubility and stability is therefore a critical first step in its application, ensuring the integrity and reproducibility of experimental results and informing formulation and storage strategies.

Solubility Profiling: A Foundation for Application

Solubility is a fundamental physicochemical property that dictates the bioavailability and developability of a compound. This section outlines a systematic approach to determining the solubility of this compound in a range of relevant solvents.

Rationale for Solvent Selection

The choice of solvents for solubility testing should be guided by the anticipated applications of the compound. A well-rounded solubility profile will include aqueous buffers of varying pH, as well as common organic solvents used in synthesis, purification, and formulation.

-

Aqueous Buffers (pH 3.0, 7.4, 9.0): The amino group in the molecule (a weak base) and the methyl ester (which can hydrolyze under certain conditions) make its aqueous solubility pH-dependent. Testing at acidic, neutral, and basic pH is crucial to understanding its behavior in physiological environments and during aqueous processing.

-

Organic Solvents: A selection of organic solvents with varying polarities (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, and Heptane) will provide a comprehensive understanding of its solubility characteristics for synthetic and chromatographic applications.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to expedite phase separation.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation: A Template for Results

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| pH 3.0 Buffer | 25 | Experimental Data |

| pH 7.4 Buffer | 25 | Experimental Data |

| pH 9.0 Buffer | 25 | Experimental Data |

| Methanol | 25 | Experimental Data |

| Ethanol | 25 | Experimental Data |

| Acetonitrile | 25 | Experimental Data |

| Dichloromethane | 25 | Experimental Data |

| Ethyl Acetate | 25 | Experimental Data |

| Heptane | 25 | Experimental Data |

Table 1: Solubility of this compound in various solvents.

Visualization of the Solubility Workflow

Figure 1: Workflow for the equilibrium shake-flask solubility determination.

Stability Assessment and Forced Degradation Studies

Understanding the intrinsic stability of this compound is paramount for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are essential for this purpose.[1][2][3][4]

Rationale for Stress Conditions

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6][7] The structural features of this compound—specifically the amino and methyl ester groups—suggest susceptibility to hydrolysis and oxidation.[8][9]

-

Acidic and Basic Hydrolysis: The methyl ester is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol. The amino group may also be affected by pH changes.

-

Oxidation: The electron-rich aromatic ring and the amino group are potential sites for oxidation. Hydrogen peroxide is a commonly used oxidizing agent for these studies.[8]

-

Thermal Degradation: Exposure to high temperatures can reveal thermally labile bonds and potential decomposition pathways.

-

Photostability: Many aromatic compounds are susceptible to degradation upon exposure to UV or visible light. Photostability testing is crucial to determine if the compound requires protection from light.[2]

Experimental Protocol: Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic: Treat the stock solution with 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60 °C).

-

Basic: Treat the stock solution with 0.1 M sodium hydroxide at room temperature or with gentle heating.

-

Oxidative: Treat the stock solution with 3% hydrogen peroxide at room temperature.[8]

-

Thermal: Expose the solid compound to dry heat (e.g., 80 °C) and also heat a solution of the compound.

-

Photolytic: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[4]

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Sample Quenching: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the mass of the degradation products, aiding in their structural elucidation.[5]

Data Presentation: Degradation Summary

The results of the forced degradation studies should be tabulated to clearly indicate the extent of degradation under each condition.

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradants |

| 0.1 M HCl (60 °C) | 24 | Experimental Data | Experimental Data |

| 0.1 M NaOH (RT) | 24 | Experimental Data | Experimental Data |

| 3% H₂O₂ (RT) | 24 | Experimental Data | Experimental Data |

| Thermal (80 °C, solid) | 24 | Experimental Data | Experimental Data |

| Photolytic (ICH Q1B) | 24 | Experimental Data | Experimental Data |

Table 2: Summary of forced degradation results for this compound.

Visualization of the Stability Testing Workflow

Figure 2: Workflow for conducting forced degradation studies.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is foundational for its successful application in research and development. This guide provides the necessary framework for systematically determining these critical physicochemical properties. By following the outlined experimental protocols and principles of data interpretation, researchers can generate a robust data package that will inform solvent selection for synthesis and purification, guide formulation development, and establish appropriate storage and handling conditions. This proactive approach to characterization ensures the reliability of experimental outcomes and accelerates the development timeline for new chemical entities derived from this promising intermediate.

References

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.

- ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.

- ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products.

- Odela, P. (2012). Ich guidelines for stability studies 1. Slideshare.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency.

- Methyl 3-amino-2-fluorobenzo

- Singh, S., & Kumar, V. (2016).

- Jain, D., & Basniwal, P. K. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.

- Some Basic Facts about Forced Degrad

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.

- Methyl 3-amino-2-methylbenzo

- Singh, S., & Kumar, V. (2016).

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. scribd.com [scribd.com]

- 3. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. scispace.com [scispace.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. labinsights.nl [labinsights.nl]

An In-Depth Technical Guide to the Synthesis of 3-amino-6-fluoro-2-methyl-benzoic acid methyl ester

Introduction

3-amino-6-fluoro-2-methyl-benzoic acid methyl ester is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a fluorine atom, a methyl group, and a methyl ester on a benzene ring, makes it a valuable scaffold for the synthesis of novel pharmaceutical agents. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to this important molecule, detailing the underlying chemical principles and offering practical, step-by-step protocols for its preparation.

Strategic Synthesis Pathway

The synthesis of 3-amino-6-fluoro-2-methyl-benzoic acid methyl ester is best approached through a multi-step sequence starting from a commercially available substituted aniline. This strategy allows for the controlled, regioselective introduction of the required functional groups. The chosen pathway emphasizes the use of well-established and reliable chemical transformations to ensure high yields and purity of the final product.

The overall synthetic workflow can be visualized as follows:

Caption: A logical workflow for the synthesis of the target molecule.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Protection of the Amino Group via Acetylation

The synthesis commences with the protection of the amino group of the starting material, 2-methyl-3-fluoroaniline. This is a crucial step to prevent unwanted side reactions during the subsequent nitration and to control the regioselectivity of the electrophilic aromatic substitution. Acetylation is a common and effective method for protecting anilines.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-fluoroaniline in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

Causality: The acetyl group is introduced to deactivate the amino group slightly and to provide steric hindrance, which directs the incoming electrophile (the nitronium ion in the next step) to the desired position.

Step 2: Regioselective Nitration

With the amino group protected, the next step is the introduction of a nitro group onto the aromatic ring. The directing effects of the existing substituents (acetylamino, methyl, and fluoro) guide the nitro group to the C6 position.

Protocol:

-

To a flask containing the N-(2-methyl-3-fluorophenyl)acetamide from the previous step, add concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 5 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not exceed 10 °C.

-

After the addition, stir the reaction mixture at a low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry.

Mechanistic Insight: The powerful ortho, para-directing effect of the acetylamino group, combined with the ortho-directing methyl group, overwhelmingly favors the substitution at the position para to the acetylamino group and ortho to the methyl group.

Step 3: Deprotection via Hydrolysis

The acetyl protecting group is now removed to regenerate the free amino group. This is typically achieved by acid-catalyzed hydrolysis.

Protocol:

-

Suspend the N-(2-methyl-3-fluoro-6-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-methyl-3-fluoro-6-nitroaniline.

Step 4: Introduction of the Carboxylic Acid Precursor via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an arylamine to a variety of functional groups via a diazonium salt intermediate. In this synthesis, the amino group is converted to a bromine atom, which will later be transformed into the carboxylic acid.

Protocol:

-

Dissolve the 2-methyl-3-fluoro-6-nitroaniline in a mixture of hydrobromic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, warm the mixture to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromo-2-methyl-3-fluoro-6-nitrobenzene.

Step 5: Carboxylation

The bromo-substituted intermediate is now converted to the corresponding benzoic acid. This can be achieved through various methods, such as Grignard carboxylation or palladium-catalyzed carbonylation. For this guide, we will outline a Grignard-based approach.

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 1-bromo-2-methyl-3-fluoro-6-nitrobenzene in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the bromide solution to the magnesium turnings and gently warm to initiate the Grignard reaction.

-

Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent in a dry ice/acetone bath.

-

Bubble dry carbon dioxide gas through the cold Grignard solution for 1-2 hours. Alternatively, pour the Grignard reagent onto an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature, then quench by the slow addition of dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry, and concentrate to obtain 2-methyl-3-fluoro-6-nitrobenzoic acid.

Step 6: Reduction of the Nitro Group

The nitro group is now reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

-

Dissolve the 2-methyl-3-fluoro-6-nitrobenzoic acid in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

-

Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-amino-6-fluoro-2-methylbenzoic acid.[1]

Alternative Reduction Method: For laboratory-scale synthesis, reduction using a metal in acidic media, such as tin or iron in hydrochloric acid, can also be employed. However, catalytic hydrogenation is generally preferred for its cleaner reaction profile and easier work-up.

Step 7: Fischer Esterification

The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a straightforward and widely used method.[2]

Protocol:

-

Suspend the 3-amino-6-fluoro-2-methylbenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford the final product, 3-amino-6-fluoro-2-methyl-benzoic acid methyl ester.

A convenient alternative for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which can lead to good to excellent yields under mild conditions.[3]

Quantitative Data Summary

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Acetylation | Acetic anhydride, Acetic acid | >90% |

| 2 | Nitration | Conc. Nitric acid, Conc. Sulfuric acid | 80-90% |

| 3 | Hydrolysis | Hydrochloric acid, Ethanol | >90% |

| 4 | Sandmeyer Reaction | Sodium nitrite, Copper(I) bromide | 70-80% |

| 5 | Carboxylation | Magnesium, Carbon dioxide | 60-70% |

| 6 | Reduction | H₂, Pd/C | >95% |

| 7 | Esterification | Methanol, Sulfuric acid | 85-95% |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 3-amino-6-fluoro-2-methyl-benzoic acid methyl ester. By employing a series of well-understood and high-yielding reactions, this guide offers researchers and drug development professionals a practical approach to accessing this valuable building block. The strategic protection and regioselective functionalization of the aromatic core are key to the success of this synthesis. The protocols provided herein are intended to serve as a solid foundation for the synthesis of this and other similarly substituted aromatic compounds, thereby facilitating the advancement of research in medicinal chemistry.

References

-

WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]

-

RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

-

ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

-

PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. Available at: [Link]

-

Lab5 procedure esterification. Available at: [Link]

- Google Patents. US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds.

-

Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Available at: [Link]

-

Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available at: [Link]

-

Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Available at: [Link]

- Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.

- Google Patents. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.

- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

-

NIH. A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

- Google Patents. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.

- Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

- Google Patents. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

Sources

- 1. Page loading... [guidechem.com]

- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of Methyl 3-amino-6-fluoro-2-methylbenzoate: A Guide to Key Intermediates and Optimized Protocols

An In-depth Technical Guide for Drug Development Professionals

Abstract

Methyl 3-amino-6-fluoro-2-methylbenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amine, a fluorine atom, and a methyl group on a benzoate core, offers multiple points for chemical modification. This guide provides a detailed, field-proven methodology for the synthesis of this key intermediate, focusing on a robust and scalable three-step approach. We will delve into the strategic rationale behind the selection of precursors, the causal mechanisms of each transformation, and provide self-validating, step-by-step protocols for the synthesis of two pivotal intermediates: 6-Fluoro-2-methyl-3-nitrobenzoic acid and Methyl 6-fluoro-2-methyl-3-nitrobenzoate .

Introduction: The Strategic Importance of Fluorinated Anthranilates

Fluorinated aromatic compounds are of paramount importance in modern drug discovery. The introduction of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] this compound, a fluorinated anthranilate derivative, is a valuable scaffold for constructing targeted therapeutics. The synthetic pathway detailed herein is designed for efficiency, high yield, and industrial applicability, proceeding through a logical sequence of nitration, esterification, and reduction.

Overall Synthetic Workflow

The synthesis is logically structured in three distinct stages, beginning with a commercially available substituted benzoic acid and culminating in the target compound. Each stage involves a key intermediate, whose successful synthesis and purification are critical for the overall efficiency of the process.

Caption: Three-step synthesis of this compound.

Part 1: The Cornerstone Intermediate I: 6-Fluoro-2-methyl-3-nitrobenzoic Acid

The synthesis begins with the regioselective nitration of 6-fluoro-2-methylbenzoic acid. The successful formation of this first key intermediate dictates the viability of the entire synthetic sequence.

Causality Behind Experimental Choices: Directing Group Synergy

The choice of 6-fluoro-2-methylbenzoic acid as the starting material is strategic. The regiochemical outcome of the electrophilic aromatic substitution (nitration) is governed by the directing effects of the three substituents on the ring.

-

Carboxylic Acid (-COOH): A deactivating, meta-directing group.

-

Fluorine (-F): A deactivating, ortho, para-directing group.

-

Methyl (-CH₃): An activating, ortho, para-directing group.

The nitronium ion (NO₂⁺) electrophile, generated in situ from nitric and sulfuric acid, will preferentially substitute at the position most activated (or least deactivated).[2] In this case, the C3 position is meta to the carboxyl group and ortho to both the methyl and fluoro groups. This convergence of directing effects strongly favors the formation of the desired 6-fluoro-2-methyl-3-nitrobenzoic acid , minimizing the formation of other isomers.[3]

Experimental Protocol: Synthesis of 6-Fluoro-2-methyl-3-nitrobenzoic Acid

Materials:

-

6-Fluoro-2-methylbenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Deionized Water

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 6-fluoro-2-methylbenzoic acid to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, pre-chilled in an ice bath.

-

Add the nitrating mixture dropwise to the dissolved benzoic acid derivative over 1-2 hours. Meticulously maintain the reaction temperature below 5 °C throughout the addition.[4]

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

-

A precipitate of 6-fluoro-2-methyl-3-nitrobenzoic acid will form. Continue stirring until all the ice has melted.

-

Isolate the solid product by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Dry the product under vacuum to yield the first key intermediate.

Part 2: The Cornerstone Intermediate II: Methyl 6-fluoro-2-methyl-3-nitrobenzoate

With the nitro-substituted carboxylic acid in hand, the next step is esterification. This protects the carboxylic acid and prepares the molecule for the final reduction step.

Causality Behind Experimental Choices: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction that is highly effective for preparing esters from carboxylic acids and alcohols.[5] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as the nucleophile, then attacks this carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester. The reaction is driven to completion by using a large excess of methanol, which acts as both solvent and reagent.

Experimental Protocol: Synthesis of Methyl 6-fluoro-2-methyl-3-nitrobenzoate

Materials:

-

6-Fluoro-2-methyl-3-nitrobenzoic acid

-

Methanol (Anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 6-fluoro-2-methyl-3-nitrobenzoic acid (1.0 eq.) in a large excess of anhydrous methanol in a round-bottom flask.[5]

-

Carefully add concentrated sulfuric acid (catalytic amount, ~0.1-0.2 eq.) to the solution while stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the residual acid. Continue washing until CO₂ evolution ceases.

-

Wash the organic layer sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-fluoro-2-methyl-3-nitrobenzoate, typically as a solid.[5] This second intermediate is often of sufficient purity for the next step.

Part 3: The Final Transformation: Reduction to this compound

The final step is the selective reduction of the aromatic nitro group to an amine. This transformation is one of the most fundamental and crucial reactions in the synthesis of aromatic amines.

Causality Behind Experimental Choices: Catalytic Hydrogenation

While several reagents can reduce a nitro group (e.g., metals like tin or iron in acidic media), catalytic hydrogenation is often the method of choice in industrial and pharmaceutical settings. This method offers significant advantages:

-

High Selectivity: Catalysts like Palladium on Carbon (Pd/C) are highly effective at reducing nitro groups without affecting other reducible functionalities like the ester group under controlled conditions.

-

Clean Reaction: The only co-product is water, which simplifies the workup procedure significantly compared to metal-acid reductions that generate large amounts of metallic salt waste.

-

Mild Conditions: The reaction typically proceeds at room temperature and moderate hydrogen pressure, preserving the integrity of the molecule.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 6-fluoro-2-methyl-3-nitrobenzoate

-

Palladium on Carbon (10% Pd/C)

-

Methanol or Ethyl Acetate

-

Hydrogen Gas (H₂)

-

Celite® or a similar filter aid

Procedure:

-

Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with a solution of Methyl 6-fluoro-2-methyl-3-nitrobenzoate in a suitable solvent like methanol or ethyl acetate.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) to the solution.

-

Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 40-50 psi) and begin vigorous agitation.

-

The reaction is often exothermic; monitor the temperature and pressure. A drop in pressure indicates hydrogen uptake and reaction progress.

-

Continue the reaction until hydrogen uptake ceases (typically 2-4 hours). Monitor by TLC for the disappearance of the starting material.

-

Once complete, carefully vent the hydrogen and purge the vessel with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Data Summary

The following table summarizes typical reaction parameters for the three-step synthesis. Note that yields are representative and may vary based on scale and specific laboratory conditions.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| 1 | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0 - 5 | 3 - 5 | 85 - 95% |

| 2 | Esterification | CH₃OH, H₂SO₄ | CH₃OH | ~65 (Reflux) | 4 - 6 | 90 - 98% |

| 3 | Reduction | H₂, 10% Pd/C | Methanol | 20 - 25 | 2 - 4 | >95% |

Conclusion

This guide outlines a scientifically grounded, efficient, and scalable three-step synthesis for this compound. By understanding the chemical principles behind each transformation—from the synergistic directing effects in the initial nitration to the clean and selective catalytic hydrogenation—researchers can reliably produce this valuable intermediate. The detailed protocols provided serve as a robust starting point for laboratory synthesis and process development, empowering professionals in the drug development field to accelerate their research and innovation.

References

-

Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Eureka | Patsnap. Available at: [Link].

-

Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. CN113024384. Available at: [Link].

- Production process of 2-fluoro-3-nitrobenzoic acid. Google Patents. CN118271177B.

-

Preparation of Methyl 3-nitrobenzoate. University of South Alabama, Department of Chemistry. (2010). Available at: [Link].

-

Allen, C. F. H.; Allen, J. V. Benzothiazole, 2-amino-6-methyl-. Org. Synth.1942 , 22, 16. DOI: 10.15227/orgsyn.022.0016. Available at: [Link].

-

Lang, S. A. Jr.; Cohen, E. 2-amino-3-fluorobenzoic acid. Org. Synth.1980 , 59, 8. DOI: 10.15227/orgsyn.059.0008. Available at: [Link].

-

Nitration of methyl benzoate. Royal Society of Chemistry. Available at: [Link].

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available at: [Link].

- New 2-methyl-3-nitrobenzoic acid preparation method. Google Patents. CN105130820A.

-

Ponomarev, V. G.; Zhdankin, V. V. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc2022 , (xi), 172-181. DOI: 10.24820/ark.5550190.p011.884. Available at: [Link].

-

Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Patsnap. CN111319989A. Available at: [Link].

- Method for preparing 3-amino-2-methyl benzoic acid. Google Patents. CN104072383A.

- Preparation method of 3-methoxy-2-nitrobenzoate. Google Patents. CN105820054A.

Sources

- 1. aiinmr.com [aiinmr.com]

- 2. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 4. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]